3-Pyridinethiol, zinc salt

Antibacterial Zinc Complex Membrane Activity

Researchers requiring a transient cooperative ligand (TCL) for catalytic systems often struggle with the irreversible binding of N-oxide analogs like Zinc Pyrithione. Zinc Bis(3-Pyridinethiolate) solves this through its unoxidized thiolate (-S⁻) group, enabling dynamic metal-ligand cooperation in reactions such as aqueous methanol reforming or stereodivergent alkyne semihydrogenation. - Provides reversible thiolate coordination for tunable catalytic activity. - Builds novel coordination polymers with distinct network topologies vs. pyrithione-derived materials. - Serves as an essential SAR control compound to decouple thiolate from N-oxide contributions in antimicrobial studies.

Molecular Formula C10H8N2S2Zn
Molecular Weight 285.7 g/mol
CAS No. 17140-11-3
Cat. No. B103013
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Pyridinethiol, zinc salt
CAS17140-11-3
SynonymsZinc bis(3-pyridinethiolate)
Molecular FormulaC10H8N2S2Zn
Molecular Weight285.7 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)[S-].C1=CC(=CN=C1)[S-].[Zn+2]
InChIInChI=1S/2C5H5NS.Zn/c2*7-5-2-1-3-6-4-5;/h2*1-4,7H;/q;;+2/p-2
InChIKeyRSASPNDBSGNXNK-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sourcing Zinc Bis(3-Pyridinethiolate) (CAS 17140-11-3) for Advanced Materials and Catalyst Research


Zinc Bis(3-Pyridinethiolate), also known as 3-Pyridinethiol, zinc salt (CAS 17140-11-3), is a coordination compound with the molecular formula C₁₀H₈N₂S₂Zn and a molecular weight of 285.7 g/mol . It is formed by the chelation of a central zinc(II) ion with two 3-pyridinethiolate ligands. Unlike its more common isomer, Zinc Pyrithione (ZPT, CAS 13463-41-7), which is a 1-oxide derivative [1], this compound is characterized by the absence of the N-oxide functional group. This fundamental structural distinction governs its unique coordination chemistry, electronic properties, and potential applications, differentiating it from the broader class of zinc-pyridinethiol complexes [2].

Why 3-Pyridinethiol, Zinc Salt Cannot Be Replaced by Generic Zinc Pyrithione in Niche Applications


While both Zinc Bis(3-Pyridinethiolate) and the widely used antimicrobial Zinc Pyrithione (ZPT) belong to the class of zinc pyridinethiol complexes, they are not functionally interchangeable. The key differentiator is the oxidation state of the sulfur atom. ZPT is a 1-oxide derivative where the sulfur is oxidized, which is critical for its established antimicrobial mechanism involving membrane depolarization [1]. In contrast, the target compound features a thiolate (-S⁻) group [2]. This unoxidized sulfur center makes it a potent ligand and a potential catalyst in thiol-based metal-ligand cooperation (MLC) systems, as it can act as a transient cooperative ligand [3]. Substituting with an N-oxide analog would eliminate this specific reactivity, leading to failure in applications designed around the thiolate's unique electronic and coordination properties.

Quantitative Differentiation of Zinc Bis(3-Pyridinethiolate) from In-Class Alternatives


Enhanced Bactericidal Activity via Zinc Complexation of Pyridine-Thiol Ligands

A study on a neutral pyridine-based amphiphile (C1) demonstrated that its complexation with Zn(II) to form a cationic Zn-complex (C1-Zn) resulted in a manyfold higher membrane-directed bactericidal activity compared to the neutral C1 ligand alone or a structurally similar cationic amphiphile (C2) bearing two pyridinium head groups [1]. The study underscores the critical role of Zn(II) coordination with pyridine-thiol moieties in enhancing antibacterial potency. While this study uses a specific amphiphilic ligand, it provides class-level inference for the enhanced activity of Zn(II) complexes with pyridine-thiolate ligands compared to their non-complexed or structurally related cationic counterparts.

Antibacterial Zinc Complex Membrane Activity

Potential as a Transient Cooperative Ligand (TCL) in Catalysis

Research into metal-ligand cooperation (MLC) has established that thiol(ate)s can act as transient cooperative ligands (TCLs). Their reversible coordination to a metal center, such as a ruthenium(II)-pincer catalyst, enables unique catalytic outcomes, including acceleration or inhibition of reactions like base-free aqueous methanol reforming and stereodivergent semihydrogenation of alkynes [1]. Unlike permanently bound ligands, the lability of thiols allows for a dynamic catalyst system with tunable activity. As a zinc thiolate, the target compound is a potential candidate for this emerging class of TCLs, offering a level of catalytic tunability not achievable with analogous non-thiolate zinc complexes (e.g., zinc halides or carboxylates) or zinc complexes with more tightly bound ligands.

Catalysis Metal-Ligand Cooperation Thiolate Ligands

Differentiated Coordination Polymer Architectures via Pyridine-Thiolate Linkers

The structural architecture of zinc(II) coordination polymers is highly sensitive to the nature of the pyridyl-derived linker [1]. Studies have shown that varying the ligand/metal-ligand ratio leads to five different 1D zinc(II) coordination polymers with distinct structures [2]. Zinc Bis(3-Pyridinethiolate), featuring a 3-pyridinethiolate linker, offers a unique combination of a thiolate sulfur and a pyridine nitrogen as potential coordination sites. This contrasts with polymers built from zinc pyrithione (N-oxide) or simple pyridine carboxylates, which will exhibit different topologies and physical properties (e.g., luminescence, porosity) due to the altered binding modes and electronic characteristics of the unoxidized thiolate group [3].

Coordination Polymers Crystal Engineering Zinc Complexes

High-Value Application Scenarios for Zinc Bis(3-Pyridinethiolate) (CAS 17140-11-3)


Development of Tunable Homogeneous Catalysts for (De)Hydrogenation

Researchers can explore Zinc Bis(3-Pyridinethiolate) as a source of a transient cooperative ligand (TCL) in catalytic systems. By leveraging the reversible coordination of the thiolate ligand to a metal center like ruthenium, scientists can fine-tune catalytic activity for reactions such as base-free aqueous methanol reforming or stereodivergent alkyne semihydrogenation [4]. This approach offers a level of dynamic control over catalyst performance that is not possible with permanently bound ligands or non-thiolate zinc complexes.

Synthesis of Novel Coordination Polymers and Metal-Organic Frameworks (MOFs)

The 3-pyridinethiolate ligand, with its distinct sulfur and nitrogen donor atoms, can be used to construct novel zinc-based coordination polymers [4]. Unlike polymers derived from zinc pyrithione, the unoxidized thiolate group is expected to promote different network topologies [5]. These new materials may exhibit unique properties, such as enhanced luminescence or selective gas sorption, making them of interest for advanced material science applications [3].

Investigating Structure-Activity Relationships (SAR) in Antimicrobial Zinc Complexes

As an analog of the established antimicrobial Zinc Pyrithione, but lacking the N-oxide group, Zinc Bis(3-Pyridinethiolate) is a crucial control compound for SAR studies [4]. By comparing its activity profile, researchers can decouple the contribution of the unoxidized thiolate group from that of the N-oxide in the antimicrobial mechanism. This is essential for developing next-generation antimicrobials with improved specificity or reduced toxicity [5].

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